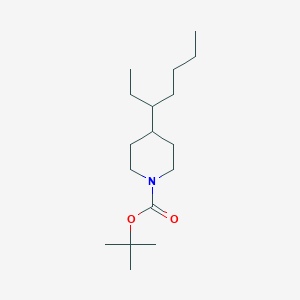![molecular formula C20H22O3 B12596536 2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione CAS No. 915093-51-5](/img/structure/B12596536.png)
2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione is a synthetic organic compound belonging to the class of naphthofurans. This compound is characterized by its unique structural motif, which includes a naphthoquinone core fused with a furan ring. It is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. One efficient method is the palladium-catalyzed reverse hydrogenolysis, which does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves visible-light-mediated [3+2] cycloaddition reactions, which offer excellent regioselectivity and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using non-toxic reagents and minimizing waste, are likely to be applied to scale up the synthesis processes developed in laboratory settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) in acetic acid can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its potential antiviral and antitumor properties are being explored for therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular targets, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Shares the same core structure but lacks the ethyl and methylpentyl substituents.
Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan: Another naphthofuran derivative with different substituents.
Uniqueness
2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other naphthofuran derivatives
Propriétés
Numéro CAS |
915093-51-5 |
|---|---|
Formule moléculaire |
C20H22O3 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-ethyl-6-(4-methylpentyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-18(21)16-10-13(7-5-6-12(2)3)8-9-15(16)19(22)20(17)23-14/h8-12H,4-7H2,1-3H3 |
Clé InChI |
LYJPRXJTZYDLBH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(O1)C(=O)C3=C(C2=O)C=C(C=C3)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)


![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)
![3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12596523.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)

